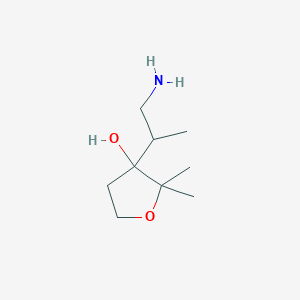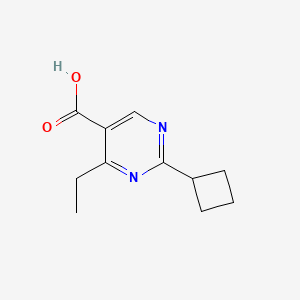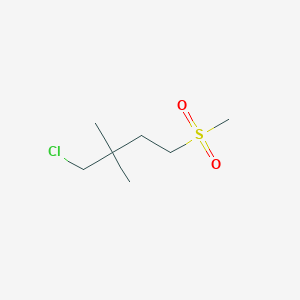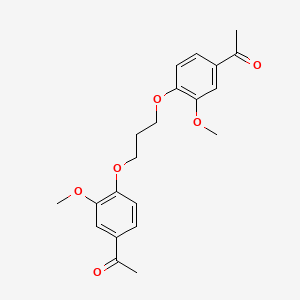
3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyloxirane with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes .
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1-Aminopropan-2-yl)(methyl)amine: This compound has a similar aminopropyl group but lacks the oxolane ring.
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications
Uniqueness
3-(1-Aminopropan-2-yl)-2,2-dimethyloxolan-3-ol is unique due to its combination of an oxolane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(6-10)9(11)4-5-12-8(9,2)3/h7,11H,4-6,10H2,1-3H3 |
Clave InChI |
JYDZCFLEHWFLRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CCOC1(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)




![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)





![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)

